molecular formula C15H28O2 B3826666 2-(2,2,3-trimethylcyclopentyl)ethyl pivalate

2-(2,2,3-trimethylcyclopentyl)ethyl pivalate

Cat. No. B3826666
M. Wt: 240.38 g/mol
InChI Key: SEABTGACPZKEQW-UHFFFAOYSA-N
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Description

Pivalates are a type of ester derived from pivalic acid . They are known for their stability and resistance to hydrolysis . The ethyl pivalate, a similar compound to the one you’re asking about, is a colorless liquid .


Synthesis Analysis

Pivalates can be synthesized through the process of pivaloylation of alcohols . This process can be carried out without using a catalyst under solvent-free conditions, offering short reaction time, high yields, simple workup, and no need for further purification .


Molecular Structure Analysis

The molecular structure of ethyl pivalate, a similar compound, is (CH3)3CCOOC2H5 .


Chemical Reactions Analysis

Pivalates can undergo various chemical reactions. For instance, they can be acylated with acid anhydrides . They can also undergo nucleophilic acyl substitution of anhydrides with a myriad array of alcohols, amines, and thiols .


Physical And Chemical Properties Analysis

Ethyl pivalate, a similar compound, is a colorless liquid . It has a molecular weight of 130.18 .

Safety and Hazards

Ethyl trimethylacetate, a similar compound, is classified as a highly flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

2-(2,2,3-trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-11-7-8-12(15(11,5)6)9-10-17-13(16)14(2,3)4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEABTGACPZKEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)CCOC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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